Cas no 512810-01-4 (methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate)

512810-01-4 structure
Nom du produit:methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Numéro CAS:512810-01-4
Le MF:C8H11N3O5
Mégawatts:229.190041780472
MDL:MFCD03074529
CID:2951896
PubChem ID:4125834
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(3-甲氧基-4-硝基-吡唑-1-基)丙酸甲酯
- methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
- methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate
- BBL039607
- STK348988
- methyl 2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoate
- methyl2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
- 2-(3-Methoxy-4-nitro-pyrazol-1-yl)-propionic acid methyl ester
- 1H-pyrazole-1-acetic acid, 3-methoxy-alpha-methyl-4-nitro-, methyl ester
- CS-0272267
- ALBB-021605
- AKOS015922379
- EN300-228259
- LS-06517
- AK-968/41170420
- AKOS000308089
- MFCD03074529
- 512810-01-4
- C8H11N3O5
- H33105
-
- MDL: MFCD03074529
- Piscine à noyau: 1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
- La clé Inchi: NQZIHBUUPPMPTI-UHFFFAOYSA-N
- Sourire: O(C([H])([H])[H])C1C(=C([H])N(C([H])(C(=O)OC([H])([H])[H])C([H])([H])[H])N=1)[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 229.06987046g/mol
- Masse isotopique unique: 229.06987046g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 4
- Complexité: 279
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 99.2
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-228259-2.5g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 95% | 2.5g |
$1260.0 | 2024-06-20 | |
Enamine | EN300-228259-0.1g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 95% | 0.1g |
$221.0 | 2024-06-20 | |
Enamine | EN300-228259-0.25g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 95% | 0.25g |
$315.0 | 2024-06-20 | |
Enamine | EN300-228259-1.0g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 95% | 1.0g |
$642.0 | 2024-06-20 | |
Fluorochem | 027237-1g |
2-(3-Methoxy-4-nitro-pyrazol-1-yl)-propionic acidmethyl ester |
512810-01-4 | 1g |
£409.00 | 2022-02-28 | ||
Enamine | EN300-228259-5.0g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 95% | 5.0g |
$1862.0 | 2024-06-20 | |
Enamine | EN300-228259-5g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 5g |
$1862.0 | 2023-09-15 | ||
A2B Chem LLC | AG17429-500mg |
Methyl 2-(3-methoxy-4-nitro-1h-pyrazol-1-yl)propanoate |
512810-01-4 | >95% | 500mg |
$523.00 | 2024-04-19 | |
Enamine | EN300-228259-10.0g |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 95% | 10.0g |
$2762.0 | 2024-06-20 | |
TRC | M239305-100mg |
Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate |
512810-01-4 | 100mg |
$ 185.00 | 2022-06-04 |
methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate Littérature connexe
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
512810-01-4 (methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate) Produits connexes
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:512810-01-4)methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Pureté:99%
Quantité:1g
Prix ($):320.0